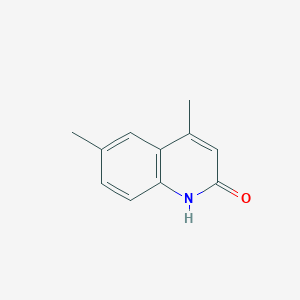

4,6-Dimethylquinolin-2-ol

Descripción

Significance of Quinolone Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

Quinolone scaffolds are of paramount importance in contemporary drug discovery and organic chemistry. mdpi.comresearchgate.netafjbs.comnih.govrsc.org Their derivatives are recognized for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial properties. researchgate.netafjbs.comnih.govrsc.orgresearchgate.net The structural versatility of the quinolone nucleus allows for extensive chemical modifications, enabling the fine-tuning of their biological and physical-chemical properties. researchgate.netrsc.org This adaptability makes them privileged structures in the design of new therapeutic agents. mdpi.comresearchgate.net

In organic synthesis, quinoline (B57606) and its derivatives serve as crucial building blocks for more complex molecules. numberanalytics.com The reactivity of the quinoline ring system allows for a variety of chemical transformations, facilitating the synthesis of diverse heterocyclic compounds. numberanalytics.com

Table 1: Selected Pharmacological Activities of Quinolone Derivatives

| Pharmacological Activity | Examples of Quinolone-Based Drugs/Candidates |

| Antibacterial | Ciprofloxacin, Ofloxacin, Norfloxacin nih.govmedcraveonline.com |

| Anticancer | Camptothecin, Lenvatinib nih.govbenthamdirect.commdpi.com |

| Antimalarial | Chloroquine (B1663885), Quinine, Primaquine afjbs.comnih.govglobalresearchonline.net |

| Antiviral | Saquinavir mdpi.com |

| Anti-inflammatory | - |

| Antifungal | - |

Historical Context and Evolution of Quinoline-Based Compound Research

The history of quinoline research dates back to 1834, when it was first isolated from coal tar. nih.govmdpi.com Its name is derived from quinine, a well-known antimalarial agent extracted from the bark of the Cinchona tree, which itself contains a quinoline core structure. numberanalytics.comglobalresearchonline.net The elucidation of quinoline's structure as a fusion of benzene (B151609) and pyridine (B92270) rings by Dewar in 1871 paved the way for systematic investigation into its chemistry. mdpi.com

Early research was heavily driven by the search for synthetic antimalarial drugs, leading to the development of classics like chloroquine in the 1940s. globalresearchonline.net The discovery of nalidixic acid, the first quinolone antibiotic, marked a significant milestone, spurring the development of a vast number of synthetic antibacterial agents. mdpi.com Over the decades, the scope of quinoline research has expanded dramatically, with scientists exploring its potential in treating a wide range of diseases, including cancer and viral infections. afjbs.comnih.gov The evolution of synthetic methodologies, such as the Skraup, Combes, and Knorr syntheses, has been instrumental in accessing a diverse array of quinoline derivatives. afjbs.comiipseries.org

Research Trajectory and Current Interests in 4,6-Dimethylquinolin-2-ol Systems

Research on this compound and its derivatives is part of the broader exploration of substituted quinolones. The presence of methyl groups at the 4 and 6 positions, along with the hydroxyl group at the 2-position, imparts specific electronic and steric properties to the molecule. These substitutions can influence the compound's reactivity, solubility, and biological interactions.

A key aspect of 2-hydroxyquinolines, including this compound, is their existence in tautomeric forms: the enol (hydroxy) form and the keto (quinolone) form. rsc.orgcolostate.eduresearchgate.net The equilibrium between these two forms can be influenced by factors such as the solvent and the presence of other substituents on the quinoline ring. colostate.edu This tautomerism is a critical consideration in its chemical reactions and biological activity, as the different forms can exhibit distinct properties. rsc.orgacs.org

Scope and Research Objectives of the Present Review

This review will focus exclusively on the chemical compound this compound. The primary objective is to present a comprehensive overview of its chemical properties, synthesis, and the significance of its structural features. This article will adhere strictly to the provided outline, focusing on the fundamental chemical aspects of the compound. The discussion will be grounded in established scientific literature, providing a professional and authoritative perspective on this compound within the context of quinoline chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQRPDPJOOMNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296688 | |

| Record name | 4,6-Dimethylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23947-37-7 | |

| Record name | 23947-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIMETHYL-2-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethylquinolin 2 Ol and Its Derivatives

Established Synthetic Pathways for 4,6-Dimethylquinolin-2-ol and Related Scaffolds

The synthesis of the this compound core relies on several foundational cyclization strategies that have been cornerstones of heterocyclic chemistry for over a century. These methods typically involve the construction of the quinoline (B57606) ring from substituted aniline (B41778) or aminophenone precursors.

Modified Conrad-Limpach Reactions

The Conrad-Limpach synthesis and its variations, particularly the Knorr quinoline synthesis, are pivotal for producing hydroxyquinolines. wikipedia.orgmdpi.com The Knorr synthesis specifically yields 2-hydroxyquinolines (quinolin-2-ones). wikipedia.orgminia.edu.eg This reaction proceeds through the condensation of an aniline with a β-ketoester. chempedia.info

For the synthesis of this compound, the process involves two key steps:

Formation of a β-ketoanilide : m-Toluidine (3-methylaniline) is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776). Under higher temperatures (typically around 140°C), the reaction favors the formation of the β-keto acid anilide intermediate. wikipedia.org

Intramolecular Cyclization : The resulting anilide undergoes an intramolecular electrophilic aromatic substitution, cyclizing to form the quinolinone ring. This step requires a strong acid catalyst, like concentrated sulfuric acid or polyphosphoric acid (PPA), and heat. wikipedia.orgminia.edu.eg

The conditions of the reaction, especially the temperature and choice of acid, are critical. A large excess of PPA, for instance, favors the formation of the 2-hydroxyquinoline (B72897) isomer. wikipedia.org

Table 1: Key Features of the Knorr Synthesis for this compound

| Parameter | Description | Reference(s) |

| Precursors | m-Toluidine and Ethyl Acetoacetate | wikipedia.org |

| Intermediate | Acetoacetic acid m-tolylamide | wikipedia.org |

| Catalyst | Sulfuric Acid or Polyphosphoric Acid (PPA) | wikipedia.orgminia.edu.eg |

| Key Condition | High temperature (e.g., ~140°C) for anilide formation, followed by acid-catalyzed cyclization. | wikipedia.org |

| Product | This compound |

Friedländer Synthesis and Analogous Cyclization Routes

The Friedländer synthesis provides another versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. minia.edu.egsmolecule.com To produce this compound, a plausible pathway involves the reaction of 2-amino-5-methylacetophenone with a simple ester like ethyl acetate.

The reaction is typically catalyzed by either acids or bases. google.com Lewis acids such as zinc chloride (ZnCl₂) or mineral acids can be employed to facilitate the condensation and subsequent cyclization. The regioselectivity of the Friedländer synthesis is generally high, making it a reliable method for accessing specifically substituted quinolines. smolecule.com

Hydrazino Intermediate Pathways

While not a primary method for constructing the quinolinone ring from acyclic precursors, pathways involving hydrazine (B178648) are significant for synthesizing derivatives. One notable method starts from substituted coumarins. For instance, a 4,7-dimethylcoumarin (B83668) can be reacted with hydrazine hydrate (B1144303) to open the pyrone ring and subsequently form an N-amino-quinolin-2-one derivative. researchgate.netsapub.orgresearchgate.net

Another approach involves the conversion of a pre-formed quinolinone. 4-Chloroquinolin-2-ones can be treated with hydrazine hydrate to produce 4-hydrazinylquinolin-2(1H)-ones. mdpi.com These intermediates can then undergo further transformations, such as autoxidation, to yield more complex heterocyclic systems. mdpi.com A more recent development is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-allyl 2-aminobenzaldehydes, which produces 1,2-dihydroquinolines that can be subsequently oxidized to the aromatic quinoline. nih.gov

Cyclization of Appropriate Precursors under Acidic or Basic Conditions

This broad category encapsulates the critical ring-forming step inherent in most quinoline syntheses. The choice between acidic or basic conditions dictates the reaction pathway and the viability of certain precursors.

Acidic Conditions : As seen in the Knorr and Friedländer syntheses, strong acids like H₂SO₄ and PPA are effective for promoting the intramolecular cyclization of anilide or enaminone intermediates. wikipedia.orgsmolecule.com For example, the acid-catalyzed cyclization of N-tosyl-α-(anilino)-propionic acid derivatives is a known method for forming the quinoline core. smolecule.com

Basic Conditions : Base-catalyzed cyclization is also a viable strategy. A documented synthesis of a related compound, 7-Amino-4,6-dimethyl-quinolin-2-ol, begins with the cyclization of 4,6-dimethyl-2-nitroaniline with ethyl acetoacetate in the presence of a base. evitachem.com This forms the quinoline ring, which then requires subsequent chemical steps, such as the reduction of the nitro group, to arrive at the final product. evitachem.com

Advanced Synthetic Strategies and Green Chemistry Approaches

In response to the economic and environmental drawbacks of many classical methods, which often require harsh conditions and hazardous reagents, modern synthetic chemistry has focused on developing more efficient and sustainable alternatives. tandfonline.comnih.govresearchgate.net

Catalytic Processes for Enhanced Yield and Efficiency

The use of advanced catalysts is at the forefront of modernizing quinolinone synthesis. These catalysts aim to improve reaction rates, increase yields, and allow for milder reaction conditions. qeios.comresearchgate.net

Table 2: Modern Catalytic and Green Approaches to Quinolinone Synthesis

| Strategy | Catalyst/Method | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Sulfamic Acid | Rapid reaction times (minutes vs. hours), improved yields, efficient for creating derivatives from quinolinols. | evitachem.comtandfonline.com |

| Friedländer Annulation Catalyst | Chloramine-T | Excellent yields, mild conditions (acetonitrile reflux), straightforward protocol. | acgpubs.org |

| Heterogeneous Catalysis | Nickel Oxide Nanoparticles | Superior catalytic activity due to high surface area and presence of both Lewis acid and base sites. | smolecule.com |

| Aerobic Oxidative Aromatization | Pd(OAc)₂/2,4,6-Collidine | Allows synthesis from simple aliphatic alcohols and anilines, wide functional group tolerance. | organic-chemistry.org |

| Domino Cyclization | Gold(I) Complexes | High efficiency and regioselectivity under mild conditions for generating polyaromatic heterocycles. | beilstein-journals.org |

These advanced methods, particularly those employing microwave irradiation and novel heterogeneous or homogeneous catalysts, represent a significant step forward. They not only enhance the efficiency of synthesizing the this compound scaffold but also align with the principles of green chemistry by reducing energy consumption and waste. nih.govqeios.com

Heterogeneous Catalysis (e.g., NaHSO₄·SiO₂)

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. umich.edujocpr.com Sodium hydrogen sulfate (B86663) supported on silica (B1680970) (NaHSO₄·SiO₂) has emerged as an effective and reusable heterogeneous catalyst for the synthesis of quinoline derivatives. arkat-usa.orgsmolecule.com This solid acid catalyst facilitates the Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone or aldehyde and a compound containing a reactive α-methylene group, under solvent-free conditions. researchgate.net

The use of NaHSO₄·SiO₂ has been shown to be a cost-effective and environmentally benign protocol for preparing trisubstituted quinolines. arkat-usa.org For instance, the reaction of a 2-aminoaryl ketone with an α-methylene ketone in the presence of NaHSO₄·SiO₂ affords the corresponding quinoline in excellent yields. arkat-usa.org The catalyst can be easily prepared from readily available reagents and can be reused for multiple reaction cycles without a significant loss of activity. arkat-usa.orgresearchgate.net This methodology provides a practical alternative to traditional homogeneous catalysts and harsh reaction conditions often employed in quinoline synthesis. tubitak.gov.tr

Table 1: Comparison of Catalysts for Quinolone Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reusability | Reference |

| NaHSO₄·SiO₂ | Solvent-free, 70°C | 86-95 | Yes (up to 3 cycles) | arkat-usa.org |

| Ag₃PW₁₂O₄₀ | Not specified | Not specified | Not specified | arkat-usa.org |

| Sulfamic acid | Not specified | Not specified | Not specified | arkat-usa.org |

| Bi(OTf)₃ | Not specified | Not specified | Not specified | arkat-usa.org |

| Y(OTf)₃ | Not specified | Not specified | Not specified | arkat-usa.org |

| KSF-Clay | Not specified | Not specified | Not specified | arkat-usa.org |

| P₂O₅/SiO₂ | Solvent-free, 80°C | Good to excellent | Not specified | sid.ir |

| Zeolites (Hβ) | Solvent-free | Good | Yes (up to 5 cycles) | rsc.org |

| ZnCl₂/Ni-USY-acid | Gas-phase | 42.3–79.7 | Not specified | rsc.org |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arabjchem.orgresearchgate.net When coupled with solvent-free conditions, this approach offers a particularly green and efficient pathway for synthesizing heterocyclic compounds like quinolines. researchgate.net

The application of microwave irradiation in the synthesis of quinoline derivatives has been shown to significantly reduce reaction times from hours to minutes. smolecule.com For example, the microwave-assisted Friedländer synthesis of quinoline derivatives can be completed rapidly, demonstrating the efficiency of this technique. smolecule.com Solvent-free synthesis of 2,4-disubstituted quinolines has been successfully achieved using Hβ zeolite as a catalyst, which can be reused multiple times without significant loss of activity. rsc.org These methods not only enhance reaction efficiency but also minimize the use of hazardous organic solvents, contributing to more sustainable chemical processes. researchgate.net

Multi-Component Reactions (MCRs) for Quinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates a substantial portion of the starting materials. researchgate.netresearchgate.net This approach is characterized by its atom economy, operational simplicity, and the ability to rapidly generate diverse molecular scaffolds. researchgate.netmdpi.com

Several named MCRs are employed for the synthesis of the quinoline core, including the Combes, Doebner-von Miller, and Friedländer syntheses. jocpr.com For instance, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone (B1585202) with a ketone containing an active methylene (B1212753) group. smolecule.com This reaction can be catalyzed by various acids and proceeds through the formation of an imine followed by intramolecular cyclization. smolecule.com MCRs offer a powerful and convergent approach to construct the quinoline framework, allowing for the introduction of various substituents in a single synthetic operation. mdpi.com

Directed Ortho-Metalation for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic substrate to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles, allowing for the precise introduction of a wide range of functional groups. organic-chemistry.org

In the context of quinoline systems, a hydroxyl group can act as a directing group, facilitating the functionalization of the quinoline core. This strategy overcomes the inherent reactivity patterns of the heterocyclic ring and enables the introduction of substituents at specific positions that might be difficult to access through classical electrophilic substitution reactions. wikipedia.org The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity and yield in DoM reactions. organic-chemistry.orgbaranlab.org

Functionalization and Derivatization Strategies for this compound Systems

Nucleophilic Substitution Reactions at the Quinoline Core

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on a substrate. ksu.edu.sa In the context of quinoline chemistry, the 2- and 4-positions of the quinoline ring are susceptible to nucleophilic attack, especially when activated by an appropriate leaving group. smolecule.com

For instance, the hydroxyl group at the 2-position of this compound can be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. smolecule.com This resulting 2-chloro-4,6-dimethylquinoline (B1297726) is a versatile intermediate that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups at the 2-position. smolecule.comsmolecule.com The reactivity of the quinoline core towards nucleophiles is influenced by the electron-withdrawing nature of the nitrogen atom in the ring. ksu.edu.sa

Table 2: Examples of Nucleophilic Substitution Reactions on Quinolines

| Substrate | Nucleophile | Product | Reference |

| 2-Chloro-4,6-dimethylquinoline | Hydrazine dihydrochloride | Amine derivative | smolecule.com |

| 6-Chloro-2,3-dimethylquinolin-4-ol | Potassium fluoride | 6-Fluoro-2,3-dimethylquinolin-4-ol | smolecule.com |

| 2,3-Dimethylquinolin-4-ol | Benzyl alcohol | 4-Benzyloxy-2,3-dimethylquinoline | smolecule.com |

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The quinoline ring system can undergo electrophilic substitution, with the position of attack being influenced by the directing effects of the existing substituents and the reaction conditions. masterorganicchemistry.com

In the case of this compound, the electron-donating nature of the hydroxyl and methyl groups activates the benzene (B151609) ring portion of the quinoline system towards electrophilic attack. dalalinstitute.com These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. dalalinstitute.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. evitachem.com For example, treatment of a quinoline derivative with bromine and sulfuric acid can lead to the introduction of a bromine atom onto the ring. smolecule.com The precise regioselectivity of the substitution can be complex and may require careful control of the reaction conditions. masterorganicchemistry.com

Derivatization via Methyl Groups

The methyl groups at the C4 and C6 positions of the this compound scaffold offer sites for derivatization, although this is less common than modifications at other positions. The reactivity of these methyl groups can be influenced by the electronic nature of the quinoline ring system. Derivatization can be achieved through various reactions, such as oxidation or halogenation, to introduce new functional groups. These transformations can alter the molecule's physical, chemical, and biological properties.

For instance, oxidation of a methyl group can yield a carboxylic acid or an aldehyde, providing a handle for further synthetic modifications like amidation or esterification. Halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce a halogen atom onto the methyl group, which can then be displaced by a variety of nucleophiles.

Synthesis of Hybrid Quinoline Systems

The fusion of the this compound core with other heterocyclic systems has led to the development of novel hybrid molecules with potentially enhanced biological activities. This molecular hybridization strategy aims to combine the pharmacophoric features of different scaffolds to create compounds with improved efficacy or novel mechanisms of action.

Coumarin-Quinoline Hybrids

Coumarin-quinoline hybrids are a class of compounds that integrate the structural motifs of both quinoline and coumarin (B35378). nih.govgavinpublishers.comsemanticscholar.org The synthesis of these hybrids can be approached in several ways. One common method involves the reaction of a suitably functionalized quinoline derivative with a coumarin precursor. For example, a quinoline with a reactive group, such as a hydrazide, can be condensed with a coumarin containing an aldehyde or ketone to form a Schiff base, which can then be cyclized. connectjournals.com

Another approach involves building one heterocyclic system onto the other. For instance, a coumarin derivative can be used as a starting material to construct the quinoline ring through cyclization reactions. gavinpublishers.comsemanticscholar.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The resulting hybrid molecules have been investigated for a range of biological activities, including anticancer and antimicrobial properties. nih.govsemanticscholar.org

Table 1: Examples of Synthetic Approaches to Coumarin-Quinoline Hybrids

| Starting Materials | Reaction Type | Resulting Hybrid | Reference |

| Quinoline hydrazide and coumarin aldehyde | Condensation/Cyclization | Coumarin-quinoline Schiff base hybrid | connectjournals.com |

| Functionalized coumarin | Ring construction | Fused coumarin-quinoline system | gavinpublishers.comsemanticscholar.org |

| 4-Azidocoumarin and propargyl quinoline | 1,3-Dipolar azide-alkyne cycloaddition | Coumarin-1,2,3-triazole-quinoline hybrid | researchgate.net |

Triazole-Quinoline Hybrids

The integration of a triazole ring into the quinoline framework has been a significant area of research, leading to the synthesis of triazole-quinoline hybrids. nih.govrasayanjournal.co.inasianpubs.orgfrontiersin.orgjuniperpublishers.com The 1,2,3-triazole ring, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a popular choice due to its stability, synthetic accessibility, and ability to form hydrogen bonds. nih.govjuniperpublishers.com

A common synthetic strategy involves the reaction of a quinoline derivative bearing an azide (B81097) functionality with a terminal alkyne, or vice versa. nih.govjuniperpublishers.com For instance, an azido-quinoline can be reacted with various alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole-quinoline hybrids. asianpubs.org Alternatively, a quinoline bearing a propargyl group can react with an organic azide. researchgate.net These hybrid molecules have shown promise as antimicrobial and anticancer agents. nih.govrasayanjournal.co.inasianpubs.org

Another class of triazole-quinoline hybrids involves the 1,2,4-triazole (B32235) ring system. rasayanjournal.co.in These are often synthesized by reacting a quinoline hydrazide with isothiocyanates to form thiosemicarbazides, which are then cyclized to the corresponding 1,2,4-triazole-thiones. rasayanjournal.co.in

Table 2: Synthetic Strategies for Triazole-Quinoline Hybrids

| Quinoline Precursor | Triazole-forming Reagent(s) | Triazole Type | Key Reaction | Reference |

| Azido-quinoline | Terminal alkyne, Cu(I) catalyst | 1,2,3-Triazole | Azide-alkyne cycloaddition | nih.govasianpubs.orgjuniperpublishers.com |

| Propargyl-quinoline | Organic azide, Cu(I) catalyst | 1,2,3-Triazole | Azide-alkyne cycloaddition | researchgate.net |

| Quinoline hydrazide | Isothiocyanate, then base | 1,2,4-Triazole | Condensation/Cyclization | rasayanjournal.co.in |

Strategies to Mitigate Steric Hindrance in Functionalization

Steric hindrance can pose a significant challenge in the functionalization of substituted quinolines like this compound. The methyl groups, particularly the one at the C4 position, can impede the approach of reagents to nearby reactive sites. Several strategies can be employed to overcome or minimize these steric effects.

One approach is the use of less bulky reagents or catalysts. For reactions sensitive to steric crowding, selecting smaller reagents can facilitate access to the sterically hindered site. Additionally, the use of highly reactive reagents can sometimes overcome the energy barrier imposed by steric hindrance.

Another strategy involves modifying the reaction conditions, such as increasing the reaction temperature or pressure, to provide the necessary energy to overcome the steric barrier. However, care must be taken as harsh conditions can lead to side reactions or decomposition.

The introduction of a linker or spacer arm can also be an effective strategy, particularly in the synthesis of hybrid molecules. nih.gov By attaching a flexible chain to the quinoline core, the reactive functional group is moved further away from the sterically bulky methyl groups, allowing it to react more freely with other molecules. nih.gov

Computational modeling, such as Density Functional Theory (DFT) and the creation of steric maps, can be used to predict the extent of steric hindrance and to rationally design synthetic routes that minimize its impact. These computational tools can help in selecting appropriate reagents and reaction conditions before attempting the synthesis in the laboratory.

Advanced Spectroscopic and Crystallographic Characterization of 4,6 Dimethylquinolin 2 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. uncw.edu The concentration of the sample can influence the chemical shifts of quinoline protons, a phenomenon attributed to intermolecular interactions such as dipole-dipole and π-π stacking. uncw.edu

In the ¹H NMR spectrum of a related compound, 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol, the aromatic protons appear as distinct signals. medcraveonline.com For instance, the proton at the C4 position (C4-H) shows as a singlet at δ 7.68 ppm, while the protons at C5 and C7 appear as a doublet (δ 7.15-7.17 ppm) and a triplet (δ 7.28-7.33 ppm) respectively. medcraveonline.com The methyl groups at C6 and C8 positions are observed as singlets at δ 2.46 and δ 2.42 ppm. medcraveonline.com The hydroxyl proton (-Ar-OH) gives a broad singlet at a downfield chemical shift of δ 11.72 ppm. medcraveonline.com

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Dimethylquinolin-2-ol Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -Ar-OH | 11.72 | bs |

| C4-H | 7.68 | s |

| C5-H | 7.15-7.17 | d |

| C7-H | 7.28-7.33 | t |

| C6-CH₃ | 2.46 | s |

| C8-CH₃ | 2.42 | s |

Data derived from a study on 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol. medcraveonline.com bs = broad singlet, s = singlet, d = doublet, t = triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. oregonstate.edu Generally, carbons in aromatic and alkene environments resonate in the range of 100-150 ppm. oregonstate.edu

For a substituted dimethylquinolin-2-ol, the carbonyl carbon (C=O) of the quinolin-2-one tautomer is typically observed at a downfield chemical shift. In the case of 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol, the carbonyl carbon appears at δ 164.7 ppm. medcraveonline.com The aromatic carbons resonate within the expected range, for example, at δ 120.9, 123.4, 124.7, 131.4, 134.4, 136.8, and 150.7 ppm. medcraveonline.com The methyl carbons at the C6 and C8 positions appear at δ 21.4 and δ 25.2 ppm, respectively. medcraveonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Dimethylquinolin-2-ol Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 164.7 |

| Aromatic C | 120.9, 123.4, 124.7, 131.4, 134.4, 136.8, 150.7 |

| C6-CH₃ | 21.4 |

| C8-CH₃ | 25.2 |

Data derived from a study on 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol. medcraveonline.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. ipb.ptyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. github.io It is instrumental in identifying adjacent protons in a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the signals. columbia.edu

These 2D NMR experiments have been successfully employed in the structural elucidation of various quinoline derivatives, providing detailed insights into their complex structures. smolecule.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. In the context of 4,6-dimethylquinolin-2-ol, which exists in tautomeric equilibrium with 4,6-dimethyl-2-quinolone, key vibrational bands are expected.

For a similar compound, 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol, the IR spectrum (KBr) shows a characteristic C=O stretching vibration at 1649 cm⁻¹, indicative of the quinolone form. medcraveonline.com The C=N stretching vibration is observed at 1588 cm⁻¹, and a broad band corresponding to the -OH stretch appears at 3280 cm⁻¹. medcraveonline.com

Table 3: Representative FT-IR Vibrational Frequencies for a Substituted Dimethylquinolin-2-ol Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| -OH stretch | 3280 |

| C=O stretch | 1649 |

| C=N stretch | 1588 |

Data derived from a study on 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol. medcraveonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2,6-dimethylquinoline (B146794) has been recorded using an FT-Raman spectrometer. nih.gov While specific data for this compound is not detailed in the provided context, Raman spectroscopy would be expected to reveal characteristic bands for the aromatic ring vibrations and the methyl group deformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinoline ring system, being a conjugated aromatic system, gives rise to characteristic electronic transitions.

The primary transitions observed in such systems are π → π* and n → π* transitions. smolecule.com The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. smolecule.com

The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. rsc.org Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to interactions like hydrogen bonding with the solute molecule, which can stabilize the ground or excited state differently. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift to longer wavelengths. While specific experimental λmax values for this compound are not extensively documented in publicly available literature, the electronic behavior is expected to be characteristic of 2-quinolone systems, which typically absorb in the UV region.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | UV (200-400 nm) | High |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (molecular formula C₁₁H₁₁NO), the exact molecular weight is 173.0841 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 173.

The fragmentation pattern provides valuable structural information. The "nitrogen rule" is applicable, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation of quinoline derivatives is often characterized by the loss of stable neutral molecules or radicals. Common fragmentation pathways for methylated quinolones may include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion peak at m/z 158 (M-15).

Loss of carbon monoxide (CO): Ejection of the carbonyl group from the quinolone tautomer would lead to a peak at m/z 145 (M-28).

Loss of hydrogen cyanide (HCN): Cleavage of the pyridine (B92270) ring can result in the loss of HCN, producing a fragment at m/z 146 (M-27).

Table 2: Predicted Mass Spectrometry Data for this compound

| Peak Type | Predicted m/z | Identity |

|---|---|---|

| Molecular Ion | 173 | [C₁₁H₁₁NO]⁺ |

| Fragment Ion | 158 | [M - CH₃]⁺ |

| Fragment Ion | 145 | [M - CO]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The study of 2,6-dimethylquinolin-4(1H)-one revealed that it crystallizes in the monoclinic space group P2₁/c. The molecule is nearly planar, with a very small dihedral angle of 2(1)° between the planes of its two constituent rings. This planarity is characteristic of the fused aromatic ring system. The crystal structure is stabilized by intermolecular hydrogen bonding interactions. This information is crucial for understanding the intermolecular forces that govern the solid-state packing of this class of compounds. The determination of the unit cell dimensions provides the fundamental repeating unit of the crystal.

Table 3: Crystallographic Data for the Tautomer 2,6-Dimethylquinolin-4(1H)-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c |

Computational and Theoretical Investigations of 4,6 Dimethylquinolin 2 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of molecular systems with a favorable balance of accuracy and computational cost. mdpi.comrsc.org It is widely applied to quinoline (B57606) derivatives to understand their fundamental chemical nature. nih.gov DFT calculations allow for the prediction of a wide range of properties, from molecular geometry to spectroscopic signatures and reactivity, providing a theoretical framework that complements experimental findings. d-nb.infomdpi.com

The first step in most DFT studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates the precise bond lengths, bond angles, and dihedral (torsional) angles between atoms. For quinoline systems, methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com The optimization of 4,6-Dimethylquinolin-2-ol would confirm the planarity of the quinoline ring system and determine the spatial orientation of the methyl and hydroxyl groups. These optimized coordinates are crucial for the accuracy of all subsequent computational property predictions. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Quinoline Core Note: This table provides typical, representative values for a quinoline ring system as determined by DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Type | Predicted Value |

| Bond Length | C2-N1 | C-N | ~1.38 Å |

| Bond Length | C4-C4a | C-C | ~1.42 Å |

| Bond Length | C6-C5 | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C2=O | C=O | ~1.24 Å |

| Bond Angle | N1-C2-C3 | C-N-C | ~122° |

| Bond Angle | C3-C4-C4a | C-C-C | ~120° |

| Bond Angle | C5-C6-C7 | C-C-C | ~121° |

| Dihedral Angle | C3-C4-C4a-C8a | C-C-C-C | ~0.0° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related heterocyclic compounds, DFT calculations are routinely used to determine these orbital energies and visualize their distribution across the molecule. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring system, while the LUMO would also be distributed across this π-system.

Table 2: Example Frontier Molecular Orbital Properties and Reactivity Descriptors Note: These values are illustrative for a heterocyclic system and would be specifically calculated for this compound in a dedicated DFT study.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.2 |

| LUMO Energy | E_LUMO | - | -1.8 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.4 |

| Ionization Potential | I | -E_HOMO | 6.2 |

| Electron Affinity | A | -E_LUMO | 1.8 |

| Chemical Hardness | η | (I - A) / 2 | 2.2 |

| Electrophilicity Index | ω | (I + A)² / (8η) | 2.27 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. dovepress.com It illustrates the total electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor. These maps are color-coded:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the H in an O-H or N-H group).

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen (in the 2-oxo tautomer) and the nitrogen atom, identifying them as sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org The hydrogen of the hydroxyl/NH group would be a primary site of positive potential.

DFT calculations are widely used to predict spectroscopic data, which serves to validate the accuracy of the computational model when compared with experimental results. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated shifts with experimental spectra, researchers can confirm the molecule's structure. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT can calculate these frequencies, helping to assign the peaks observed in an experimental IR spectrum. mdpi.com For this compound, key predicted vibrations would include the C=O stretch, N-H/O-H stretch, aromatic C-H stretches, and C-C ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that correspond to the absorption of ultraviolet-visible (UV-Vis) light. mdpi.com This allows for the calculation of the maximum absorption wavelength (λ_max), which is related to the electronic structure, particularly the HOMO-LUMO gap. blueberriesconsulting.com

By combining insights from FMO and MEP analyses, DFT provides a quantitative prediction of a molecule's chemical reactivity. d-nb.info Global reactivity descriptors, often derived from HOMO and LUMO energies, quantify the electronic environment. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons from the environment. dovepress.com

These parameters help to classify this compound's reactivity and compare it to other related compounds in a quantitative manner.

Theoretical Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large biological molecule, typically a protein or enzyme (target). semanticscholar.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score," which estimates the binding affinity. semanticscholar.org Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.net

For quinoline derivatives, docking studies have explored their interactions with a range of biological targets, including bacterial DNA gyrase and various protein kinases involved in cancer. plos.org A docking study of this compound would identify key interactions, such as:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors (the N-H or O-H group) and acceptors (the carbonyl oxygen) and corresponding amino acid residues in the target's active site.

Hydrophobic Interactions: Involving the nonpolar aromatic quinoline ring and methyl groups interacting with hydrophobic amino acid residues. plos.org

π-π Stacking: Potential interactions between the aromatic quinoline ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

These studies provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent and selective derivatives. plos.org

Binding Site Analysis and Interaction Mechanisms with Biomolecules

Binding site analysis is a computational method used to identify and characterize the region on a biomolecule, typically a protein, where a small molecule like this compound would bind. This analysis is crucial for understanding the compound's mechanism of action. Using molecular docking simulations, researchers can predict the preferred orientation of the ligand within the binding pocket and the nature of the non-covalent interactions that stabilize the complex.

For the broader class of quinoline inhibitors, studies have identified key interaction patterns. For instance, docking studies of quinoline-based drugs with enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) have revealed potential binding both at the cofactor-binding site and at alternative (allosteric) sites. scirp.orgsemanticscholar.org These interactions are often stabilized by a combination of hydrogen bonds and hydrophobic interactions. In the case of quinoline-type inhibitors targeting the Akt2 PH domain, docking has highlighted the importance of specific amino acid residues such as Lys14, Glu17, Arg25, and Asn54 in forming crucial hydrogen bonds and electrostatic interactions with the quinoline scaffold. plos.org

A hypothetical binding analysis for this compound would likely involve docking it into the active site of a target protein. The analysis would focus on interactions involving the quinolin-2-ol core, the hydroxyl group (a potential hydrogen bond donor and acceptor), and the two methyl groups (which contribute to hydrophobic interactions).

Illustrative Example of Predicted Interactions for this compound with a Hypothetical Kinase Target:

<हरी इंटरएक्टिव टेबल>

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| GLU 85 | Hydrogen Bond (with 2-ol) | 2.1 |

| LEU 15 | Hydrophobic | 3.5 |

| VAL 23 | Hydrophobic | 3.8 |

| LYS 30 | Pi-Cation (with quinoline ring) | 4.2 |

| PHE 80 | Pi-Pi Stacking (with quinoline ring) | 4.5 |

Induced-Fit Docking (IFD) Simulations

Standard docking methods often treat the protein receptor as a rigid structure. However, in reality, proteins are flexible and can change their conformation to accommodate a binding ligand—a phenomenon known as "induced fit". currentscience.info Induced-Fit Docking (IFD) is an advanced simulation technique that accounts for this flexibility in both the ligand and the protein's binding site side-chains. This results in a more accurate prediction of binding modes and affinities. tandfonline.com

IFD simulations have been successfully applied to quinoline derivatives to understand their interactions with complex biological targets. For example, IFD was used to model the binding of novel quinoline amines to human serum albumin (HSA), revealing their binding site at the interface of domains II and III. tandfonline.com Similarly, IFD studies on newly synthesized quinoline-imidazole derivatives helped to assess their affinity and stability as potential antitubercular agents. tandfonline.com These studies demonstrate that IFD is essential for accurately predicting how the quinoline scaffold orients itself in flexible binding pockets.

An IFD simulation for this compound would provide a more realistic model of its interaction with a target biomolecule, potentially revealing binding conformations that would be missed by rigid-receptor docking.

Hypothetical Induced-Fit Docking Results for this compound:

<हरी इंटरएक्टिव टेबल>

| Parameter | Value |

|---|---|

| IFD Score (kcal/mol) | -9.85 |

| Glide Score (kcal/mol) | -8.50 |

| Key Interacting Residues | GLU 85, LEU 15, LYS 30 |

| Receptor Conformational Change | Side-chain rotation of PHE 80 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. researchgate.net

Numerous QSAR studies have been performed on quinoline and quinolinone derivatives for various biological targets. These studies often reveal the importance of specific physicochemical properties. For instance, a QSAR study on quinolinone-based thiosemicarbazones with anti-tuberculosis activity found that van der Waals volume, electron density, and electronegativity played a pivotal role. nih.gov Another study on 4-quinolone derivatives identified molecular shape parameters and energy as being highly correlated with their binding affinity to GABA(A) receptors. nih.gov 3D-QSAR models, such as CoMFA and CoMSIA, provide contour maps that visualize the favorable and unfavorable regions around the molecule, indicating where substitutions would increase or decrease activity. bohrium.com

A QSAR model for a series of analogs of this compound could help identify the optimal chemical features for a specific biological activity, such as the ideal size and electronic nature of substituents on the quinoline ring.

Example of a Hypothetical 2D-QSAR Equation for Quinoline Derivatives:

<हरी इंटरएक्टिव टेबल>

| Statistical Parameter | Value |

|---|---|

| Model Equation | pIC50 = 0.5 * LogP - 0.02 * V + 1.2 * (No. of H-bond Donors) + 3.5 |

| R² (Correlation Coefficient) | 0.85 |

| Q² (Cross-validation R²) | 0.78 |

| F-test value | 48.5 |

| Standard Error | 0.32 |

Computational Studies on Biological Activity Prediction (e.g., ADMET)

In addition to predicting a compound's efficacy (pharmacodynamics), computational methods are vital for predicting its pharmacokinetic properties—what the body does to the drug. This is known as ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov Predicting ADMET properties early in the drug discovery process helps to identify candidates that are more likely to succeed in clinical trials, thereby reducing time and cost. nih.govhealthinformaticsjournal.com

Online tools and specialized software are used to calculate these properties based on a molecule's structure. For quinoline derivatives, in silico ADMET studies have been used to predict properties like oral bioavailability, blood-brain barrier (BBB) permeability, interaction with P-glycoprotein, and potential for mutagenicity or carcinogenicity. nih.govhealthinformaticsjournal.combenthamdirect.com For example, an analysis of quinoline-1,4-quinone hybrids showed that most could be used orally and did not exhibit neurotoxic effects. nih.gov These predictions provide a critical preliminary assessment of a compound's drug-likeness.

Illustrative ADMET Profile for this compound:

<हरी इंटरएक्टिव टेबल>

| ADMET Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability | High | Likely to be absorbed by cells. |

| P-glycoprotein Substrate | No | Not likely to be pumped out of cells. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross into the brain. |

| Plasma Protein Binding | High | Will likely bind to proteins in the blood. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | No interaction with a major metabolic enzyme. |

| Excretion | ||

| Predicted LogS (Solubility) | -3.5 | Moderately soluble in water. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| hERG I Inhibitor | Low risk | Low risk of cardiac toxicity. |

| Oral Rat Acute Toxicity (LD50) | Class III | Slightly toxic if ingested in high doses. |

Reactivity and Mechanistic Studies of 4,6 Dimethylquinolin 2 Ol

Reaction Kinetics and Thermodynamic Considerations

Similarly, thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with reactions involving 4,6-dimethylquinolin-2-ol, remain uncharacterized in published research. The thermodynamic stability of this compound in comparison to its tautomer, 4,6-dimethyl-2(1H)-quinolinone, is a critical aspect of its reactivity. It is known that the equilibrium between the -ol and -one forms of quinolones can be influenced by factors like solvent polarity and the electronic properties of substituents. mdpi.com However, specific thermodynamic values quantifying this equilibrium for this compound have not been reported.

Influence of Electronic and Steric Factors on Reaction Outcomes

Steric effects, particularly from the methyl group at the 4-position, which is adjacent to the C5 and C3 positions, can hinder the approach of reactants. Studies on related quinoline (B57606) compounds have shown that steric hindrance from methyl groups, especially those near the nitrogen atom or other reactive sites, can impact reaction rates and, in some cases, dictate the regioselectivity of a reaction. For instance, in the hydrodenitrogenation of 2-methyl quinoline, steric hindrance from the methyl group adjacent to the nitrogen atom was found to reduce the adsorption on metal catalyst sites. revistadechimie.ro However, specific research quantifying these effects for this compound is not available.

Mechanistic Pathways of Key Transformations (e.g., Cyclization, Functionalization)

The synthesis of quinolin-2-one scaffolds can be achieved through various methods, including the Knorr and Conrad-Limpach-Knorr reactions, which involve the cyclization of β-ketoanilides. mdpi.com While these general pathways provide a likely route to the 4,6-dimethyl-2(1H)-quinolinone tautomer, detailed mechanistic studies delineating the specific intermediates and transition states for the formation of this compound are not documented.

One of the few documented reactions of this compound is its conversion to 2-chloro-4,6-dimethylquinoline (B1297726) using a chlorinating agent like phosphorus oxychloride. smolecule.com The generally accepted mechanism for this type of reaction involves the activation of the hydroxyl group by the chlorinating agent, followed by nucleophilic substitution by a chloride ion. However, a detailed, compound-specific mechanistic investigation for this compound has not been published.

Biological Activities and Pharmacological Potential of 4,6 Dimethylquinolin 2 Ol Derivatives

Antimicrobial Activity

The quinoline (B57606) scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for numerous synthetic compounds with a wide array of pharmacological effects. mdpi.com Derivatives of quinolin-2-one (also known as carbostyril) and specifically those based on the 4,6-dimethylquinolin-2-ol core, have attracted significant scientific interest for their potential as antimicrobial agents. smolecule.comnih.gov These compounds are being explored for their ability to combat a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. smolecule.commdpi.commdpi.com

Derivatives of this compound have demonstrated notable potential as antibacterial agents. smolecule.com The broader class of quinolin-2-one derivatives has been shown to possess wide-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into hybrid molecules, which combine the quinolone core with other heterocyclic systems like 2-thiohydantoin (B1682308) or benzo[d]thiazole, has aimed to enhance this antibacterial spectrum. mdpi.com

The primary antibacterial mechanism for quinolone derivatives involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. mdpi.com

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork. mdpi.commdpi.com

Topoisomerase IV: The main role of this enzyme is to separate (decatenate) interlinked daughter chromosomes following DNA replication. nih.govnih.gov

Quinolones act by binding to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. mdpi.com This action traps the enzymes on the DNA, transforming them into toxic proteins that block the progression of replication forks and transcription machinery. mdpi.com The ultimate result is the release of double-strand DNA breaks, which leads to the cessation of DNA synthesis and, at sufficient concentrations, bacterial cell death. nih.gov

In many Gram-negative bacteria, DNA gyrase is the primary target, while resistance often develops through mutations in the gene encoding this enzyme, followed by mutations in the topoisomerase IV gene for higher-level resistance. nih.govnih.gov Conversely, in some Gram-positive bacteria, topoisomerase IV is the primary target for initial inhibition. nih.govnih.gov

Quinoline-2-one derivatives have shown efficacy against a variety of clinically relevant bacteria, including multidrug-resistant strains. nih.govnih.gov Studies have evaluated these compounds against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com

For instance, a study on quinoline-2-one Schiff-base hybrids identified compounds with potent activity against Gram-positive bacteria, including MRSA. nih.gov Another series of quinoline derivatives demonstrated significant activity against the Gram-positive pathogen Clostridium difficile. nih.gov While some quinolone derivatives show broad-spectrum activity, others exhibit more focused effects. For example, certain hybrids of 2-quinolone and benzo[d]thiazole were found to be moderately active against Gram-negative bacteria like E. coli and P. aeruginosa but had low activity against Gram-positive strains. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

| Quinoline-2-one Schiff-base hybrid (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.75 µg/mL | nih.gov |

| Quinoline-2-one Schiff-base hybrid (6c) | Vancomycin-resistant Enterococci (VRE) | MIC | 0.75 µg/mL | nih.gov |

| Quinoline-2-one Schiff-base hybrid (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | MIC | 2.50 µg/mL | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (6) | Clostridium difficile | MIC | 1.0 µg/mL | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6-((4-isopropylbenzyl)oxy)-7-methoxyquinolin-4-amine (6) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 1.5 µg/mL | nih.gov |

| (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8c) | Staphylococcus albus | Good Activity | - | nih.gov |

| (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8c) | Proteus mirabilis | Good Activity | - | nih.gov |

| (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8n) | Escherichia coli | Good Activity | - | nih.gov |

MIC: Minimum Inhibitory Concentration

The antibacterial potency of quinoline derivatives is highly dependent on their chemical structure, and specific substitutions on the quinoline ring can significantly alter their activity. mdpi.comnih.gov

Position 2: Modifications at the C-2 position of the quinolone ring were historically considered unfavorable due to a loss of activity with 2-methyl or 2-hydroxyl groups. nih.gov However, creating a sulfur-bridged ring between positions 1 and 2 has led to highly active compounds. nih.gov The planarity between the 4-keto and 3-carboxylic acid groups is considered a critical factor for biological activity. nih.gov

Position 4: The development of 4-aminoquinoline (B48711) derivatives has been a significant area of research. mdpi.com

Substituents on Phenyl Rings: In one series of N-phenyl-substituted quinolines, replacing a para-methyl group with a trifluoromethyl group enhanced activity against MRSA, MRSE, and VRE. nih.gov Further modifications to this phenyl ring, such as adding a 3-chloro-4-fluoro group, also yielded compounds with potent activity. nih.gov Docking studies have suggested that these compounds bind to target proteins through hydrophobic interactions and hydrogen bonding. mdpi.com

Derivatives of this compound and related quinoline structures have demonstrated promising antifungal activity. smolecule.comsmolecule.com Various studies have synthesized and tested these compounds against a range of fungal pathogens. mdpi.commdpi.comresearchgate.net For example, a series of new 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives exhibited excellent protective efficacy against Pyricularia oryzae, the fungus that causes rice blast disease. researchgate.net In another study, newly synthesized fluorinated quinoline analogs also showed good antifungal activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.comdntb.gov.ua

Table 2: Antifungal Activity of Selected Quinoline Derivatives

This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Reference |

| 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives (most compounds) | Pyricularia oryzae | Protective Efficacy at 100 ppm | 100% | researchgate.net |

| 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate (2p) | Pyricularia oryzae | Protective Efficacy at 10 ppm | High | researchgate.net |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) | Sclerotinia sclerotiorum | Inhibition at 50 µg/mL | >80% | mdpi.comdntb.gov.ua |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-cyanobenzoate (B1228447) (2e) | Sclerotinia sclerotiorum | Inhibition at 50 µg/mL | >80% | mdpi.comdntb.gov.ua |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2-fluorobenzoate (B1215865) (2f) | Sclerotinia sclerotiorum | Inhibition at 50 µg/mL | >80% | mdpi.comdntb.gov.ua |

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate (B1238549) (2n) | Sclerotinia sclerotiorum | Inhibition at 50 µg/mL | >80% | mdpi.comdntb.gov.ua |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2,3-difluorobenzoate (2g) | Rhizoctonia solani | Inhibition at 50 µg/mL | 80.8% | mdpi.com |

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and quinoline derivatives have been identified as a promising class of compounds. frontiersin.org Several studies have reported the synthesis and evaluation of quinoline and quinazolinone derivatives for their activity against Mycobacterium tuberculosis. mdpi.comnih.govnih.govdovepress.com

A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating activity comparable to the standard drug pyrazinamide. nih.gov In another study, thiazole (B1198619) derivatives attached to a dichlorobenzyloxy phenyl scaffold exhibited good anti-tubercular activities with MIC values as low as 1 µM. nih.gov The enzyme InhA, which is crucial for the survival of M. tuberculosis, has been identified as a key target for some of these derivatives. frontiersin.org

Table 3: Antitubercular Activity of Selected Quinoline and Related Derivatives

This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

| (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives (8a–m) | Mycobacterium tuberculosis H37Rv | MIC | 9.2–106.4 μM | nih.gov |

| 1-alkoxy-2-(quinolin-4-yl)propan-2-ol (8a) | Mycobacterium tuberculosis H37Rv | MIC | 14.4 µM | nih.gov |

| 2-(N-(4-chlorophenyl)-1,2,3-triazol-4-yl)-6-chloroquinoline (5n) | Mycobacterium tuberculosis | MIC | 12.5 µg/mL | frontiersin.org |

| 2-(N-(4-bromophenyl)-1,2,3-triazol-4-yl) quinoline (5g) | Mycobacterium tuberculosis | MIC | 15 µg/mL | frontiersin.org |

| 2,3-disubstituted quinazolinone derivatives (5a–e, 8a–c) | Mycobacterium tuberculosis | MIC | 6.25–100 µg/mL | dovepress.com |

| Thiazole derivatives | Mycobacterium tuberculosis H37Rv | MIC | 1 µM to 61.2 µM | nih.gov |

Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Antiviral Activity

The quinoline nucleus is a well-established pharmacophore in antiviral drug discovery. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of activity against various viruses. nih.gov For instance, certain quinoline compounds have been identified as active against dengue virus, coronaviruses, human immunodeficiency virus (HIV), and respiratory syncytial virus. nih.gov The mechanism of action can involve interference with critical viral enzymes necessary for replication. Specifically, novel quinoline derivatives have shown dose-dependent inhibition of dengue virus serotype 2 (DENV2) in the low to sub-micromolar range. nih.gov

Research into hydroxyquinoline-pyrazole derivatives has also highlighted their potential as selective antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org While direct studies on this compound itself are limited in the provided context, the broader family of quinoline derivatives shows significant promise for the development of new antiviral therapies. nih.govmdpi.com

Anticancer Activity

The quinoline scaffold is a cornerstone in the search for new anticancer agents, with its derivatives showing efficacy against a multitude of cancer types, including breast, colon, lung, and renal cancers. arabjchem.org The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest. arabjchem.org Synthetic modifications to the quinoline core have been a key strategy in developing structurally diverse derivatives with enhanced and selective antiproliferative activity against various cancer cell lines. arabjchem.org

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, MKN-45, Caco-2, HCT-116)

Derivatives of the quinoline scaffold have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The specific substitutions on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds.

For example, various quinoline derivatives have been tested against the MCF-7 breast cancer cell line. One study found that a 4-quinolone derivative, 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one, exhibited the maximum inhibitory activity against MCF-7 cells. nih.gov Another quinoline derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, showed an 82.9% reduction in MCF-7 cell growth. nih.gov Furthermore, newly synthesized dimethoxyaryl-sesquiterpene derivatives have shown potent cytotoxic effects on MCF-7 cells, with IC50 values ranging from 9.0 to 30.1 μM. mdpi.com

In the context of gastric cancer, the MKN-45 cell line has been used to evaluate the efficacy of quinoline-related compounds. While direct data on this compound derivatives was not found, studies on other compounds like duloxetine (B1670986) have shown cytotoxic effects on MKN-45 cells. scielo.br Similarly, aripiprazole (B633) has demonstrated growth inhibition against gastric cancer cell lines. scielo.br

Quinoline derivatives have also been evaluated against colorectal cancer cell lines. Studies on Caco-2 cells showed that cytotoxicity is highly dependent on the functional groups attached to the quinoline core. brieflands.com For instance, a nitro-aldehyde quinoline derivative showed the highest cytotoxicity among a series of tested compounds, with an IC50 value of 0.535 µM. brieflands.com Hybrid compounds of cyclotriphosphazene (B1200923) have also been shown to reduce Caco-2 cell viability. nih.gov

The HCT-116 colorectal cancer cell line is another common model for testing the anticancer activity of these derivatives. Quinoline-chalcone derivatives have shown inhibitory potency against HCT-116 cells, with one compound, 12e, displaying an IC50 value of 5.34 µM. mdpi.com Other research has identified 2-quinolyl-1,3-tropolone derivatives that induce apoptotic cell death in HCT-116 cells. nih.gov The cytotoxicity of various compounds against HCT-116 cells is often dose-dependent. mdpi.combiomolther.org

| Compound Type | Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| Nitro-aldehyde quinoline derivative (E) | Caco-2 | 0.535 µM | brieflands.com |

| Quinoline-chalcone derivative (12e) | HCT-116 | 5.34 µM | mdpi.com |

| Quinoline-chalcone derivative (12e) | MCF-7 | 5.21 µM | mdpi.com |

| Dimethoxyaryl-sesquiterpene derivative (14c) | MCF-7 | 9.0 µM | mdpi.com |

| 2-Arylquinoline derivative (13) | HeLa | 8.3 µM | rsc.org |

| 4-alkoxy-2-arylquinoline (14m) | Colon Cancer Panel | 0.875 µM (GI50 MG-MID) | nih.gov |

Interference with Cell Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to their ability to interfere with crucial cell signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key mechanisms involves the modulation of reactive oxygen species (ROS) and downstream signaling cascades. For instance, certain quinoline-chalcone derivatives exert their inhibitory effects on gastric cancer cells by significantly inducing ROS generation. mdpi.com This increase in intracellular ROS can trigger oxidative stress, leading to the activation of pathways like the MAPK/Akt/STAT3 signaling cascade, which ultimately results in cell cycle arrest and apoptosis. nih.gov

Furthermore, specific 2-quinolyl-1,3-tropolone derivatives have been shown to affect ERK signaling in ovarian and colon cancer cell lines. nih.gov The JAK2/STAT3 and ROS/MAPK signaling pathways are other examples of cascades regulated by quinoline-related compounds in cancer cells. biomolther.org The balance between pro-apoptotic and anti-apoptotic proteins, which is often regulated by these signaling pathways, can be shifted to favor cell death. nih.gov

Induction of Apoptosis in Cancer Cells

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mechanism for the anticancer effects of quinoline derivatives. nih.govmdpi.comnih.gov This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. researchgate.netpensoft.net

Studies have shown that quinoline-chalcone derivatives can significantly upregulate the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP in MGC-803 gastric cancer cells. mdpi.com The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. mdpi.compensoft.net For example, one study demonstrated that a specific derivative induced apoptosis in MCF-7 breast cancer cells by activating caspase-9 and promoting the release of cytochrome c from mitochondria, indicating the involvement of the intrinsic apoptotic pathway. pensoft.net Another compound was found to trigger the activation of caspases 3, 4, and 9 in A549 lung cancer cells. pensoft.net The induction of apoptosis by these derivatives can also be mediated by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. nih.govbiomolther.org

Target Identification (e.g., Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition)